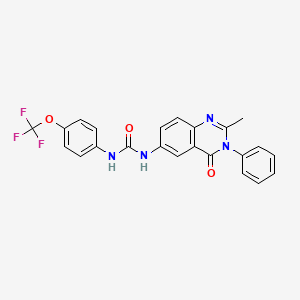

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound belonging to the quinazolinone derivatives family. Quinazolinones are known for their diverse biological activities, including antitubercular, antiviral, anticancer, and anti-inflammatory properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction parameters, and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: The quinazolinone core can be oxidized to form quinazolinone-2-ones.

Reduction: Reduction reactions can be used to modify the quinazolinone ring structure.

Substitution: Various substitution reactions can introduce different functional groups at specific positions on the quinazolinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can exhibit diverse biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.

Case Study:

A study evaluating the cytotoxic effects of related compounds on various cancer cell lines demonstrated significant activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | Apoptosis induction via caspase activation |

| MCF7 | 7.8 | Inhibition of cell proliferation |

These findings suggest that 1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea may have potential as an anticancer agent targeting specific molecular pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Quinazolinone derivatives are known to interact with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The inhibition of COX enzymes can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation and associated pain .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties as well. Quinazolinones have been shown to exhibit activity against various bacterial strains, suggesting potential applications in treating infectious diseases .

Table of Antimicrobial Activity:

| Microorganism | Activity |

|---|---|

| Mycobacterium smegmatis | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Moderate |

These findings highlight the versatility of this compound in addressing multiple health issues through its diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves several organic reactions utilizing quinazolinone and urea derivatives. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed for characterization, confirming the structural integrity and functional groups present in the synthesized compounds .

Synthesis Steps:

- Formation of the quinazolinone core.

- Introduction of the trifluoromethoxy group.

- Coupling with urea derivatives.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.

Indole derivatives: Indole derivatives also possess diverse biological activities and can be structurally related to quinazolinones.

Uniqueness: 1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its specific substituents, which can confer unique biological properties compared to other quinazolinone and indole derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Actividad Biológica

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic compound belonging to the quinazolinone family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C21H16F3N3O2 with a molecular weight of approximately 433.37 g/mol. The structure includes a quinazolinone core, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H16F3N3O2 |

| Molecular Weight | 433.37 g/mol |

| CAS Number | 1105205-97-7 |

| Melting Point | Not Available |

| Solubility | Not Available |

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazolinones have shown promising results against human colon (HCT116), breast (MCF7), and lung (A549) cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity against cancer cells .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies suggest that quinazolinone derivatives may inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and metabolism .

Anti-inflammatory Properties

In addition to anticancer activity, there is evidence suggesting that compounds within this chemical class may also possess anti-inflammatory properties. For example, soluble epoxide hydrolase (sEH) inhibitors have been studied for their role in modulating inflammation and protecting against conditions such as hypertension and neuropathic pain .

Case Studies

- Antiproliferative Effects : A study evaluated a series of quinazolinone derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like Sorafenib .

- Inhibition of sEH : Research on related compounds demonstrated their effectiveness as sEH inhibitors, showcasing their potential for treating inflammatory diseases. These compounds exhibited low nanomolar inhibition constants, indicating strong binding affinity .

Propiedades

IUPAC Name |

1-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O3/c1-14-27-20-12-9-16(13-19(20)21(31)30(14)17-5-3-2-4-6-17)29-22(32)28-15-7-10-18(11-8-15)33-23(24,25)26/h2-13H,1H3,(H2,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBXTMNJVRIWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.